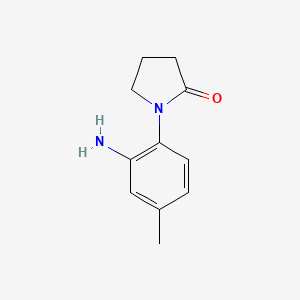

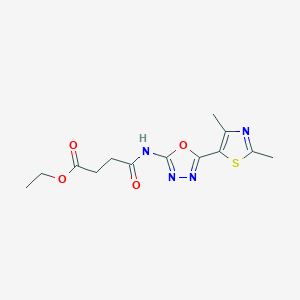

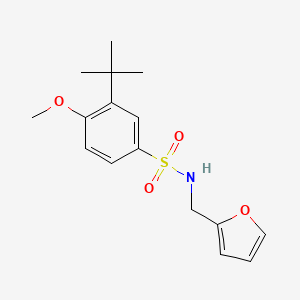

![molecular formula C25H20Cl2N2S B2591519 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole CAS No. 339277-06-4](/img/structure/B2591519.png)

1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (DCBSI) is a synthetic, small molecule compound that has been used in a variety of scientific research applications. DCBSI is a member of the imidazole family of compounds and is structurally similar to other imidazoles, such as imidazole-4-carboxylic acid and imidazole-5-carboxylic acid. DCBSI has been found to be an effective inhibitor of the enzyme, cyclooxygenase (COX), which is involved in the production of prostaglandins, hormones that are involved in inflammation, pain, and other physiological processes. DCBSI has also been studied for its potential to be used as an anti-inflammatory, anticoagulant, and anti-cancer drug.

Scientific Research Applications

Antimicrobial and Antifungal Activity

1-Allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole and its derivatives have been explored for their antimicrobial and antifungal properties. Studies have shown that compounds with similar structures exhibit significant inhibitory activity against various pathogenic bacterial and fungal strains. For instance, certain compounds demonstrated remarkable inhibitory potential against specific bacterial strains like Bacillus subtilis and fungal strains such as Candida albicans and Saccharomyces cerevisiae. These findings suggest the potential application of such compounds in developing new antimicrobial agents (Sharma et al., 2017).

Synthesis and Characterization

The synthesis and characterization of derivatives of 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole have been a subject of research. These studies involve the synthesis of various derivatives through different chemical reactions, exploring their potential applications. The focus on characterizing these compounds spectroscopically and evaluating their biological activities highlights their relevance in medicinal chemistry (Egorov et al., 2019).

Enzyme Inhibition and Potential Drug Development

Some derivatives of 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole have been investigated for their ability to inhibit enzymes like α-amylase and α-glucosidase. This inhibition is crucial for developing new classes of antidiabetic drugs. The molecular docking studies of these compounds offer valuable insights into their binding modes in the active sites of target enzymes, which is fundamental for rational drug design (Balan et al., 2015).

Antiprotozoal Activity

Investigations have also been carried out on the antiprotozoal activity of 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole derivatives. These studies have revealed strong activity against various protozoa, offering a potential avenue for developing treatments against protozoal infections (Pérez‐Villanueva et al., 2013).

Catalytic Synthesis and Applications

The catalytic synthesis of imidazole derivatives, including those similar to 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole, has been a significant area of research. These studies focus on developing efficient, sustainable, and less hazardous synthetic methods for imidazole derivatives, which are valuable in various medicinal applications (Tavakoli et al., 2012).

Luminescent and Heat-Resistant Material Applications

Research has also been conducted on the synthesis of polymers based on N-allyl-tetrasubstituted imidazoles, highlighting their potential applications in heat-resistant and luminescent materials. The thermal stability and luminescent properties of these polymers suggest their use in various industrial applications (Chang et al., 2019).

properties

IUPAC Name |

2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-enylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20Cl2N2S/c1-2-15-29-24(20-11-7-4-8-12-20)23(19-9-5-3-6-10-19)28-25(29)30-17-18-13-14-21(26)22(27)16-18/h2-14,16H,1,15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSJXLCPAWNPFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=C(N=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(1-naphthylsulfonyl)-1H-pyrazole](/img/structure/B2591442.png)

![3-Chloro-2-[[5-(4-chlorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2591444.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2591452.png)

![1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2591455.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2591459.png)